2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde
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Overview
Description
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is an organic compound featuring a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde typically involves the reaction of pentamethylene sulfide with appropriate aldehyde precursors under controlled conditions. One common method involves the use of dihydropyran derivatives, which undergo cyclization reactions to form the thiopyran ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiopyran ring structure may also contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring but lacking the aldehyde group.
Tetrahydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is unique due to the presence of both the thiopyran ring and the aldehyde functional group.
Properties
Molecular Formula |
C7H12OS |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-(thian-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12OS/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2 |
InChI Key |
LWULEEBTPZLHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)CC=O |
Origin of Product |
United States |
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